Cycloguanil hydrochloride

Antimalarial Enzymology DHFR Inhibition

Cycloguanil hydrochloride is the direct-acting dihydrofolate reductase (DHFR) inhibitor and active metabolite of proguanil. Unlike prodrug proguanil, it acts independently of CYP2C19 activation, providing immediate in vitro potency (Ki 0.3 nM vs. P. falciparum). Its well-characterized resistance profile against mutant DHFR (N51I, C59R, S108N, I164L) makes it an essential positive control for microdilution antiplasmodial bioassays and a validated internal standard in HPLC methods. Ideal for antifolate resistance screening and triazine analogue benchmarking.

Molecular Formula C11H15Cl2N5
Molecular Weight 288.17 g/mol
CAS No. 40725-50-6
Cat. No. B7737508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil hydrochloride
CAS40725-50-6
Molecular FormulaC11H15Cl2N5
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
InChIInChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H
InChIKeyMOUAPRKJJUXEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloguanil Hydrochloride (CAS 40725-50-6) as a Triazine Dihydrofolate Reductase Inhibitor


Cycloguanil hydrochloride, a substituted 1,3,5-triazine-2,4-diamine, is the pharmacologically active metabolite of the antimalarial prodrug proguanil [1]. It exerts its antiparasitic effect primarily through potent, competitive inhibition of plasmodial dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway [2]. Its mechanism of action is central to its use in malaria chemoprophylaxis and as a research tool for investigating antifolate resistance mechanisms.

Why In-Class DHFR Inhibitors Cannot Be Simply Substituted for Cycloguanil Hydrochloride


Substitution among antifolates such as pyrimethamine or proguanil is not straightforward due to fundamental differences in their molecular targets, activation requirements, and resistance profiles. Cycloguanil acts directly on Plasmodium falciparum DHFR, whereas proguanil is a prodrug requiring metabolic activation via CYP2C19 [1]. This difference in mechanism creates distinct pharmacodynamic and resistance profiles; a key study in Ugandan isolates demonstrated that while increasing DHFR mutations correlated with decreasing susceptibility to both pyrimethamine and cycloguanil, this correlation was absent for proguanil, confirming its separate mode of action [2]. Furthermore, quantitative differences in intrinsic potency, cross-resistance patterns with other antifolates, and host-specific pharmacokinetic variables directly impact the selection of the appropriate compound for experimental or analytical applications.

Quantitative Evidence for Cycloguanil Hydrochloride Differentiation


Potency Gap: Cycloguanil's Superior Intrinsic Activity vs. Parent Proguanil

The antimalarial activity of the prodrug proguanil is entirely dependent on its conversion to cycloguanil. A direct comparison of in vitro potency reveals a massive difference: proguanil exhibits weak activity (IC50 = 2.4-19 µM), while its active metabolite, cycloguanil, is orders of magnitude more potent (IC50 = 0.5-2.5 nM) [1]. This quantitative disparity underscores that the biological effect attributed to proguanil is, in fact, a function of cycloguanil concentration.

Antimalarial Enzymology DHFR Inhibition

Cross-Resistance Profile: In Vitro Correlation with Pyrimethamine in African Isolates

A study evaluating 96 clinical isolates of P. falciparum from Africa established a direct quantitative relationship between susceptibility to cycloguanil and pyrimethamine. The study reported mean IC50 values of 11.1 nM for cycloguanil and 15.4 nM for pyrimethamine among susceptible isolates, and 2,030 nM and 9,440 nM, respectively, among resistant isolates [1]. A highly significant positive correlation (r = 0.786) was observed between the two drugs, confirming substantial in vitro cross-resistance [1].

Antifolate Resistance Field Isolates Susceptibility Testing

Resistance Allele Impact: Differential Potency Reduction Against Ugandan Field Isolates

Analysis of 559 Ugandan P. falciparum isolates (2016-2020) revealed a clear, genotype-driven reduction in susceptibility to cycloguanil. The median IC50 for cycloguanil was 1,200 nM, compared to 42,100 nM for pyrimethamine in the same set of highly resistant isolates [1]. This indicates that despite cross-resistance, cycloguanil retains a 35-fold lower median IC50 than pyrimethamine in this population. The study also identified P218, a next-generation inhibitor, with a median IC50 of 0.6 nM, establishing a clear potency hierarchy among DHFR inhibitors against mutant parasites [1].

Antifolate Resistance Field Isolates Genotype-Phenotype Correlation

Pharmacokinetic Determinants: Impact of OCT1 Transporter on Bioactivation and Hepatocellular Concentration

The bioactivation of proguanil to cycloguanil is not solely dependent on CYP2C19 activity; it is also a limiting step governed by hepatic uptake via the organic cation transporter 1 (OCT1) [1]. A study demonstrated that in vitro OCT1 inhibition caused a fivefold decrease in intracellular cycloguanil concentrations in primary human hepatocytes [1]. Furthermore, in 39 healthy subjects, the cycloguanil area under the curve (AUC) and the cycloguanil-to-proguanil ratio were significantly dependent on the number of low-functional OCT1 alleles (P=0.02) [1].

Pharmacogenomics Drug Transport Hepatic Metabolism

Validated Research and Analytical Applications for Cycloguanil Hydrochloride


Positive Control in DHFR Inhibition and Antifolate Resistance Screening

As a well-characterized, potent DHFR inhibitor, cycloguanil hydrochloride is ideal for use as a positive control in microdilution radioisotope antiplasmodial bioassays to screen P. falciparum strains for drug susceptibility . Its established resistance profile with specific point mutations in the DHFR gene makes it a critical reference compound for validating assays designed to detect and characterize antifolate resistance.

Internal Standard in Pharmacokinetic and Metabolic Studies

Due to its well-defined chemical properties and established metabolic pathway from proguanil, cycloguanil hydrochloride serves as a suitable internal standard in high-performance liquid chromatography (HPLC) methods for the quantification of proguanil and its metabolites in complex biological matrices like urine and plasma .

Reference Compound for Structure-Activity Relationship (SAR) and Next-Generation Inhibitor Design

Cycloguanil's triazine core and its binding mode within the DHFR active site are extensively documented. Its diminished efficacy against quadruple mutant DHFR (N51I, C59R, S108N, I164L) provides a clear quantitative baseline for evaluating the potency of novel flexible diaminodihydrotriazine analogues designed to overcome steric hindrance in resistant enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloguanil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.